An In-depth Technical Guide to (S)-(1-tosylaziridin-2-yl)methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to (S)-(1-tosylaziridin-2-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(1-tosylaziridin-2-yl)methanol is a chiral aziridine derivative of significant interest in organic synthesis and medicinal chemistry. Its activated three-membered ring allows for regio- and stereoselective ring-opening reactions, making it a versatile building block for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of (S)-(1-tosylaziridin-2-yl)methanol, with a focus on its utility in drug development. Detailed experimental protocols and a summary of its known biological activities are presented to facilitate its use in research and development.
Introduction
Chiral aziridines are a class of strained, three-membered nitrogen-containing heterocycles that serve as valuable intermediates in asymmetric synthesis. The presence of a tosyl group on the nitrogen atom activates the aziridine ring, rendering it susceptible to nucleophilic attack. This activation is pivotal to the utility of N-tosylaziridines as versatile synthetic building blocks.[1] (S)-(1-tosylaziridin-2-yl)methanol, with its chiral center and a hydroxyl group, offers a unique combination of functionalities for the stereospecific introduction of diverse chemical moieties. This guide will delve into the synthesis of this compound, its key physicochemical properties, and its emerging role in the development of novel therapeutics.
Synthesis of (S)-(1-tosylaziridin-2-yl)methanol
The most common and efficient route for the synthesis of (S)-(1-tosylaziridin-2-yl)methanol starts from the readily available chiral precursor, (S)-serine. The synthesis involves a multi-step process, including the protection of the amino group, esterification of the carboxylic acid, reduction of the ester, and finally, tosylation and intramolecular cyclization.
A general and efficient one-pot procedure for the transformation of 2-amino alcohols to N-tosyl aziridines has been described, which can be adapted for the synthesis of the title compound.[2][3]
Experimental Protocol: Synthesis from (S)-Serine Methyl Ester Hydrochloride
A detailed experimental protocol for a related synthesis of N-tosyl aziridines from amino alcohols is provided by Bieber et al.[2][3] The following is an adapted procedure for the synthesis of (S)-(1-tosylaziridin-2-yl)methanol.
Step 1: Preparation of (S)-serine methyl ester hydrochloride
(S)-serine is esterified in methanol in the presence of thionyl chloride to yield (S)-serine methyl ester hydrochloride.
Step 2: Reduction to (S)-2-amino-3-hydroxypropan-1-ol (Serinol)
The (S)-serine methyl ester hydrochloride is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) to yield serinol.
Step 3: One-pot N-tosylation and cyclization to (S)-(1-tosylaziridin-2-yl)methanol
Two primary methods, A and B, are available for the final step.
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Method A (for higher substituted amino alcohols): To a stirred mixture of serinol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), tosyl chloride (2.2 mmol) is added portionwise at room temperature. The reaction is stirred for 6 hours. Toluene (5 mL) is then added, the solid is filtered off, and the solvents are evaporated to yield the crude product, which is then purified by chromatography.[2]
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Method B (for less hindered amino alcohols): To a vigorously stirred mixture of serinol (1.0 mmol), concentrated aqueous potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), tosyl chloride (2.5 mmol) is added portionwise at room temperature. After 30 minutes, ice and water are added, and the organic layer is separated, washed with water, dried over magnesium sulfate, and evaporated to give the product.[2]
Synthesis Workflow
Caption: Synthetic pathway from (S)-Serine to the target compound.
Properties of (S)-(1-tosylaziridin-2-yl)methanol
The physicochemical properties of (S)-(1-tosylaziridin-2-yl)methanol are crucial for its handling, characterization, and application in synthesis.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃S | N/A |
| Molecular Weight | 227.28 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not explicitly reported | N/A |
| Optical Rotation | Not explicitly reported | N/A |
| Solubility | Soluble in dichloromethane, acetonitrile, toluene | [2] |
Spectroscopic Data
While specific spectra for the title compound are not available in the searched literature, the expected characteristic signals are outlined below based on general knowledge of N-tosylaziridines and related structures.
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¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons of the tosyl group (doublets around δ 7.3-7.8 ppm), the methine and methylene protons of the aziridine ring (complex multiplets in the δ 2.0-3.5 ppm region), the methylene protons of the hydroxymethyl group (doublet of doublets), the hydroxyl proton (a broad singlet), and the methyl protons of the tosyl group (a singlet around δ 2.4 ppm).
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¹³C NMR (CDCl₃, 101 MHz): Expected signals would include aromatic carbons of the tosyl group (in the δ 127-145 ppm range), the two carbons of the aziridine ring (in the δ 30-50 ppm range), the methylene carbon of the hydroxymethyl group (around δ 60-65 ppm), and the methyl carbon of the tosyl group (around δ 21 ppm).
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IR (KBr): Expected characteristic absorption bands would be observed for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), S=O stretches of the sulfonyl group (~1340 and 1160 cm⁻¹), and C-N and C-C bond vibrations.
Reactivity and Synthetic Applications
The cornerstone of (S)-(1-tosylaziridin-2-yl)methanol's reactivity is its susceptibility to nucleophilic ring-opening. This process is highly regio- and stereoselective, providing a powerful method for the synthesis of a wide array of functionalized, chiral β-amino alcohols, which are valuable building blocks in organic synthesis.[1]
Regioselective Ring-Opening
The nucleophilic attack on the N-tosylaziridine ring can occur at either of the two carbon atoms. The regioselectivity is influenced by both steric and electronic factors. In general, under neutral or basic conditions, the nucleophile attacks the less substituted carbon atom (C3) in an Sₙ2-like manner.
Caption: Nucleophilic ring-opening of the activated aziridine.
Role in Drug Development and Biological Activity
Chiral aziridines are recognized as important pharmacophores and are present in several biologically active natural products and synthetic drugs. Their rigid framework and ability to undergo specific ring-opening reactions make them attractive for the design of novel therapeutic agents.
Applications in the Synthesis of Bioactive Molecules
While specific examples of the direct use of (S)-(1-tosylaziridin-2-yl)methanol in the synthesis of a marketed drug are not prominent in the literature, its structural motif is a key component in the synthesis of various biologically active compounds, including antiviral and anticancer agents.[4] For instance, chiral aziridines are key intermediates in the synthesis of non-proteinogenic amino acids, which are components of several antiviral drugs.[4]
Potential Biological Activity and Signaling Pathways
Aziridine-containing compounds have been shown to exhibit a range of biological activities, including antitumor and antimicrobial effects.[5] Some aziridine derivatives exert their anticancer activity by inducing DNA damage. For example, a β-D-galactopyranoside derivative containing an aziridine moiety was found to induce bulky DNA adducts, leading to cytotoxicity in cancer cells, particularly those deficient in the nucleotide excision repair (NER) pathway.[6] This suggests a potential mechanism of action involving the DNA damage response pathway.
While no specific signaling pathway has been directly attributed to (S)-(1-tosylaziridin-2-yl)methanol, its ability to act as a precursor to chiral amino alcohols and diamines suggests its potential utility in the synthesis of kinase inhibitors. Many kinase inhibitors possess chiral amine or alcohol functionalities that are crucial for their binding to the kinase active site. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[7]
Caption: Potential role in drug development and signaling.
Conclusion
(S)-(1-tosylaziridin-2-yl)methanol is a valuable and versatile chiral building block in organic synthesis. Its efficient synthesis from readily available starting materials and its predictable reactivity in nucleophilic ring-opening reactions make it an attractive intermediate for the preparation of a wide range of enantiomerically pure, nitrogen-containing compounds. While its direct involvement in specific signaling pathways requires further investigation, its structural features and the biological activities of related aziridine derivatives highlight its potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this promising chiral synthon.
References
- 1. (S)-(1-tosylaziridin-2-yl)methanol | 167029-54-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
